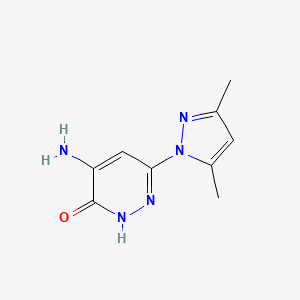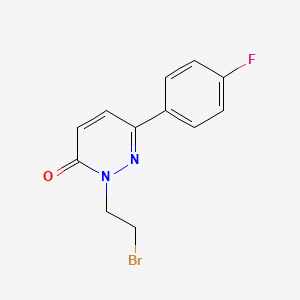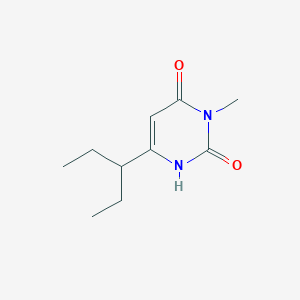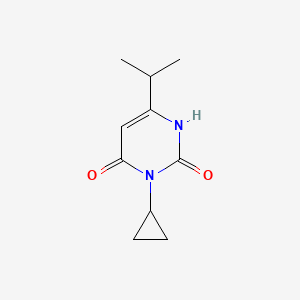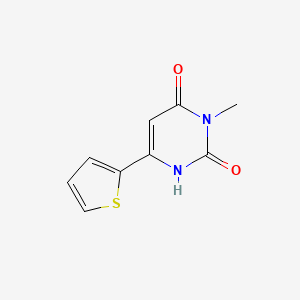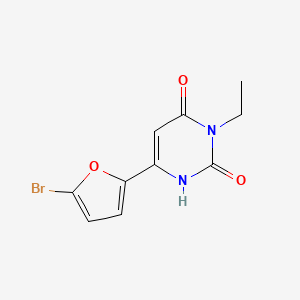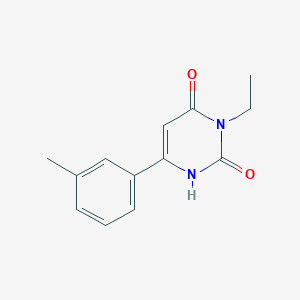
3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (ETP-Dione) is a small organic molecule with a wide range of applications in medicinal and biochemical research. It is a cyclic compound composed of an amide group, an aromatic ring, and an aliphatic chain. ETP-Dione has been studied extensively for its ability to bind to a variety of biomolecules, including proteins and nucleic acids. It is also used as a key intermediate in the synthesis of other bioactive molecules.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Viveka et al. (2012) described a simple route for synthesizing a related compound, showcasing the compound's synthesis and detailed characterization through various analytical techniques.
Molecular Structure and Vibrational Spectra Analysis
- Al-Abdullah et al. (2014) conducted experimental and theoretical studies on the molecular structure and vibrational wavenumbers of a related compound, extending to analyses like HOMO-LUMO energy gap and molecular electrostatic potential.
Novel Synthesis and In Vitro Cytotoxic Evaluation
- Research by Udayakumar et al. (2017) reported on the novel synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives and their preliminary cytotoxic evaluation, demonstrating the compound's potential in medical applications.
Supramolecular Assemblies
- Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their potential as ligands in co-crystallization, leading to hydrogen-bonded supramolecular assemblies.
Ionic Liquids Catalyst Approach for Synthesis
- A study by Cahyana et al. (2022) examined the catalytic ability of l-proline nitrate in ionic liquids for synthesizing pyrimidine derivatives, highlighting a one-pot three-component reaction process.
Thermodynamic Properties
- Klachko et al. (2020) conducted research on the combustion energies and enthalpies of various esters, including related pyrimidine derivatives, using bomb calorimetry and derivative analysis.
Synthesis and Chemical Properties
- Research by Rubinov et al. (2008) focused on the synthesis of N-substituted tetrahydropyridine-diones and their reactions with carboxylic acid chlorides and amines, contributing to understanding the chemical properties of such compounds.
Propiedades
IUPAC Name |
3-ethyl-6-(3-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(16)8-11(14-13(15)17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJGNNKLYRRROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




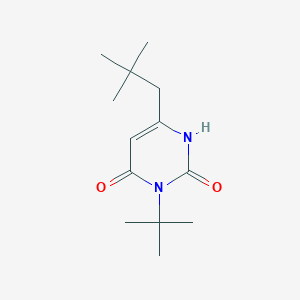
![Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484278.png)
